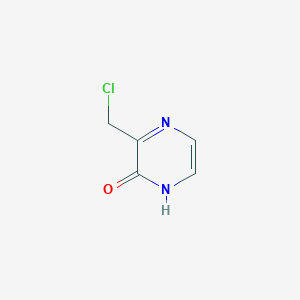

3-(Chloromethyl)pyrazin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

3-(chloromethyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c6-3-4-5(9)8-2-1-7-4/h1-2H,3H2,(H,8,9) |

InChI Key |

FVWCBZKTXZFKLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=O)N1)CCl |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 3 Chloromethyl Pyrazin 2 Ol

Reactivity of the Chloromethyl Substituent

The chloromethyl group (–CH₂Cl) is a primary alkyl halide, making it an excellent electrophilic site for a variety of chemical transformations. Its reactivity is central to the functionalization of the pyrazine (B50134) core.

The most prominent reaction pathway for the chloromethyl group is nucleophilic substitution, where the chloride ion, a good leaving group, is displaced by a nucleophile. vulcanchem.com These reactions typically proceed via an Sₙ2 mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time the chloride leaving group departs. This pathway is favored for primary alkyl halides like the chloromethyl group. In some cases, particularly with poor nucleophiles in polar protic solvents, an Sₙ1 mechanism involving a carbocation intermediate might occur, but this is generally less common.

A wide array of nitrogen, oxygen, and sulfur-based nucleophiles can effectively displace the chloride from the chloromethyl group, leading to the formation of new C-N, C-O, and C-S bonds. vulcanchem.com

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and azide (B81097) ions, readily react with the chloromethyl group to form the corresponding aminomethyl, alkylaminomethyl, or azidomethyl pyrazinols. These reactions are fundamental for introducing nitrogen-containing functional groups. For instance, reactions with various piperazine (B1678402) derivatives have been shown to proceed efficiently, yielding products with potential biological applications. nih.gov

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates serve as effective oxygen-based nucleophiles. Reactions with these species yield ethers and esters, respectively. The Williamson ether synthesis, for example, can be employed by reacting 3-(Chloromethyl)pyrazin-2-ol with an alcohol in the presence of a base.

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily to form thioethers (sulfides). chemistrysteps.com Due to the high nucleophilicity of sulfur, these reactions are often rapid and efficient. thieme-connect.de

The table below summarizes representative nucleophilic substitution reactions on analogous chloromethyl-substituted heterocyclic systems.

| Nucleophile | Reagent Example | Solvent | Product Type | Ref. |

| Nitrogen | Arylpiperazine | THF | 3-((4-Arylpiperazin-1-yl)methyl) derivative | nih.gov |

| Nitrogen | Secondary Amine | ACN | 3-(Dialkylaminomethyl) derivative | nih.gov |

| Sulfur | Sodium benzenethiolate | NMP | 3-((Phenylthio)methyl) derivative | thieme-connect.de |

| Sulfur | Sodium methanethiolate | NMP | 3-((Methylthio)methyl) derivative | thieme-connect.de |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the extension of carbon frameworks. nih.govnumberanalytics.com The chloromethyl group on this compound serves as an electrophile for reactions with various carbon-based nucleophiles.

Common methods include:

Cyanide Addition: Reaction with cyanide salts (e.g., NaCN, KCN) produces the corresponding pyrazinylacetonitrile. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, making it a versatile intermediate.

Enolate Alkylation: Enolates derived from ketones, esters, or other carbonyl compounds can act as nucleophiles to form a new C-C bond, effectively attaching a carbonyl-containing fragment to the pyrazine ring.

Organometallic Coupling: While less common for direct Sₙ2 reactions, organometallic reagents can be used in transition-metal-catalyzed cross-coupling reactions. numberanalytics.com More relevantly, related pyrazine systems have been synthesized using cascade reactions that form substituted pyrazines, such as the gold-catalyzed synthesis of 3-arylmethyl-2,5-dimethylpyrazines from propargyl amines and aldehydes. mdpi.com

The following table illustrates examples of C-C bond formation on related heterocyclic systems.

| Reagent Class | Reaction Type | Catalyst (if any) | Product Type | Ref. |

| Propargyl Amine + Aldehyde | Cascade Annulation | Au(I) | 3-(Arylmethyl)pyrazine derivative | mdpi.com |

| Organolithium | Nucleophilic Addition | None | Zoapatanol Synthesis Intermediate | organic-chemistry.org |

| Organometallic | Formylation | Fe(CO)₅ | Formylated Aromatic | organic-chemistry.org |

When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction. numberanalytics.comgimmenotes.co.za In this process, the base abstracts a proton from the carbon of the chloromethyl group, and the chloride ion is eliminated simultaneously or in a subsequent step. This results in the formation of an exocyclic double bond, yielding 3-methylenepyrazin-2(1H)-one. The most likely mechanism for this transformation is the E2 (elimination, bimolecular) pathway, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. iitk.ac.in Alternatively, under certain conditions, an E1cB (Elimination, Unimolecular, conjugate Base) mechanism could be operative if the proton is sufficiently acidic and the leaving group is poor. iitk.ac.in

Rearrangement reactions involving the chloromethyl group are less common but can occur under specific conditions, often as a side reaction during other transformations. rroij.com For example, studies on the catalytic hydrogenation of related dihydropyrazin-2-one derivatives have shown that unexpected rearrangements and deamination can occur. researchgate.net Furthermore, tandem addition-rearrangement mechanisms have been proposed for the formation of certain complex pyrazine structures. researchgate.net While no specific rearrangement has been documented for this compound itself, the potential for such reactions, particularly those involving carbocationic intermediates or complex cascade sequences, should be considered during synthesis design. rroij.comevitachem.com

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

Reactivity of the Pyrazinol Moiety

The pyrazinol ring itself possesses a distinct chemical character. Pyrazines are generally electron-deficient aromatic systems due to the presence of two electronegative nitrogen atoms. thieme-connect.de The 2-ol substituent introduces further complexity due to keto-enol tautomerism, existing as an equilibrium between the 2-hydroxypyrazine (B42338) and the 2(1H)-pyrazinone forms. thieme-connect.de The pyrazinone tautomer is often predominant. thieme-connect.de

This electron-deficient nature makes the pyrazine ring generally resistant to electrophilic aromatic substitution. However, the hydroxyl/oxo group at the C-2 position acts as an activating group, enhancing the ring's reactivity towards electrophiles compared to unsubstituted pyrazine. doi.org For example, studies on other hydroxypyrazines have shown that they can undergo reactions like bromination and nitration at the positions activated by the hydroxyl group. doi.org

Furthermore, the nitrogen atoms of the pyrazine ring retain some basicity and can be involved in reactions such as N-alkylation or N-oxidation. For instance, N-alkylation of pyrazin-2(1H)-ones can be achieved by treating the pyrazinol with a base like lithium hexamethyldisilazanide followed by an alkylating agent. thieme-connect.de The relative basicities of the two ring nitrogens will control the site of such reactions. thieme-connect.de In some cases, nucleophilic attack can occur directly on the ring, particularly at positions activated by electron-withdrawing groups or in more complex systems, sometimes leading to unusual tele-substitution products where the nucleophile adds to a position distant from the leaving group. acs.org

Tautomeric Equilibria and Their Influence on Reactivity

A critical aspect governing the reactivity of this compound is the existence of tautomeric equilibria. Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. libretexts.org This phenomenon significantly impacts the molecule's reaction pathways by presenting different reactive sites.

Like other 2-hydroxypyrazines, this compound exists in a tautomeric equilibrium with its corresponding amide form, 3-(chloromethyl)pyrazin-2(1H)-one. thieme-connect.dethieme-connect.de For simple pyrazinols, the equilibrium generally favors the pyrazin-2(1H)-one tautomer, which is often more stable. thieme-connect.deresearchgate.nettargetmol.com This preference is also observed in related heterocyclic systems like 2-hydroxypyridines and 4-hydroxypyrimidines. acs.org

The equilibrium is dynamic and can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. researchgate.net For instance, studies on similar molecules have shown that the enol form can be stabilized by intramolecular hydrogen bonding, while the keto form may be favored in strong proton-acceptor solvents. researchgate.net

This tautomerism is of paramount importance to the compound's reactivity.

The pyrazin-2-ol (enol) form possesses a nucleophilic hydroxyl group, making it susceptible to direct reactions like O-alkylation and O-acylation.

The pyrazin-2(1H)-one (keto) form features an acidic N-H proton and a carbonyl group. This tautomer can undergo N-alkylation or N-acylation at the ring nitrogen.

The specific reaction pathway taken often depends on the reaction conditions and the nature of the electrophile used.

Electrophilic and Nucleophilic Reactions on the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.dethieme-connect.de This electronic character fundamentally governs its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactions: The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. thieme-connect.de In acidic conditions, protonation of the ring nitrogens further deactivates the ring, making such reactions even less feasible. thieme-connect.de Electrophilic substitution typically requires the presence of strong electron-donating groups on the ring to proceed effectively. thieme-connect.de

Nucleophilic Reactions: Conversely, the electron deficiency makes the pyrazine ring susceptible to nucleophilic attack, particularly if a good leaving group is present. um.edu.my Halopyrazines, for example, readily undergo nucleophilic substitution and are generally more reactive than their pyridine (B92270) counterparts. thieme-connect.de In the case of this compound, the hydroxyl group (in its 'ol' form) acts as an electron-donating group, which could theoretically influence the ring's susceptibility to nucleophilic attack. However, studies on related systems suggest that powerful electron-releasing groups are often necessary to facilitate the direct nucleophilic displacement of a hydrogen atom on the ring. um.edu.my Therefore, reactions on the pyrazine ring itself are less common than reactions involving the functional group substituents.

Reactions Involving the Hydroxyl Group (O-alkylation, O-acylation)

The hydroxyl group of the pyrazin-2-ol tautomer and the N-H group of the pyrazin-2(1H)-one tautomer are both nucleophilic sites, leading to competition between O- and N-alkylation/acylation.

O-alkylation vs. N-alkylation: The alkylation of ambident nucleophiles like the pyrazin-2-ol/pyrazin-2(1H)-one system is complex. The site of alkylation (oxygen vs. nitrogen) is governed by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion of the base used, a principle well-documented for analogous pyrimidinone systems. nih.govic.ac.uk

| Factor | Favors O-Alkylation | Favors N-Alkylation | Rationale |

| Solvent | Polar, aprotic (e.g., DMF, DMSO) | Polar, protic (e.g., Ethanol) | Protic solvents can form hydrogen bonds with the oxygen atom, reducing its nucleophilicity and favoring attack by the nitrogen. ic.ac.uk |

| Counter-ion | Large cations (e.g., K+, Cs+) | Small cations (e.g., Li+) | Small cations coordinate tightly to the oxygen atom, sterically hindering it and promoting N-alkylation. ic.ac.uk |

| Alkylating Agent | "Hard" electrophiles (e.g., dimethyl sulfate) | "Soft" electrophiles (e.g., alkyl iodides) | Based on Hard and Soft Acid-Base (HSAB) theory, the harder oxygen atom prefers to react with harder electrophiles. |

O-acylation: The hydroxyl group can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction typically occurs under basic conditions to deprotonate the hydroxyl group, forming a more potent nucleophile. In a related context, 3,6-dialkyl-2-pyrazinethiolcarboxylic esters, formed from pyrazinethiols, have been shown to be effective acylating reagents for amines and alcohols. clockss.org This suggests that the corresponding oxygen-based esters derived from this compound would also be reactive intermediates for acylation reactions.

Cascade and Cycloaddition Reactions Leading to Fused Pyrazine Systems

The pyrazine ring can participate in cycloaddition reactions, serving as a diene component, which can lead to the formation of complex fused heterocyclic systems. These reactions are powerful tools for building molecular complexity in a single step.

Diels-Alder Reactions: Pyrazines are known to undergo inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. thieme-connect.com More commonly, they react with alkynes in a cascade of Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction, ultimately yielding substituted pyridines. thieme-connect.comrsc.org For example, the reaction of pyrazines with an acetylene (B1199291) precursor like 2,5-norbornadiene (B92763) can produce single-isomer pyridine derivatives through the sequential elimination of HCN and cyclopentadiene. thieme-connect.com It is plausible that this compound could undergo similar transformations, leading to functionalized pyridone systems (due to the hydroxyl group).

Cascade Reactions: The reactive functionalities on this compound could also enable its participation in cascade (or tandem) reactions. For instance, cascade sequences involving condensation and cyclization are used to build fused systems like pyrrolo[1,2-a]pyrazines from appropriate precursors. rsc.org A strategy could involve an initial reaction at the chloromethyl group followed by an intramolecular cyclization onto the pyrazine ring or the nitrogen of the pyrazinone tautomer.

1,3-Dipolar Cycloadditions: Another pathway to fused systems involves the formation of pyrazine-based N-ylides, which can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to create complex polycyclic structures like dipyrrolo[1,2-a]pyrazines. acs.org

Derivatization Strategies Employing this compound

The primary site for straightforward derivatization of this compound is the chloromethyl group. This functional group is a potent electrophile, making it an excellent handle for introducing a wide variety of substituents via nucleophilic substitution.

The carbon atom of the chloromethyl group is highly susceptible to attack by nucleophiles in a classic SN2 reaction, displacing the chloride anion. This strategy is widely used for the functionalization of heterocyclic systems. mdpi.comnih.gov

A diverse array of nucleophiles can be employed to generate a library of pyrazine derivatives.

| Nucleophile Type | Example Nucleophile | Resulting Product Structure |

| Amines | Piperazine Derivatives | 3-((4-Arylpiperazin-1-yl)methyl)pyrazin-2-ol |

| Thiols | Sodium Thiophenolate | 3-((Phenylthio)methyl)pyrazin-2-ol |

| Alkoxides | Sodium Methoxide | 3-(Methoxymethyl)pyrazin-2-ol |

| Cyanide | Potassium Cyanide | (3-Hydroxypyrazin-2-yl)acetonitrile |

| Azide | Sodium Azide | 3-(Azidomethyl)pyrazin-2-ol |

This reactivity is demonstrated in the synthesis of various biologically active compounds. For example, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- thieme-connect.dethieme-connect.comrsc.orgtriazolo[4,3-α]pyrazine is readily reacted with isocyanates mdpi.com, and 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (B23810) is reacted with ethylenediamine, showcasing similar transformations on related heterocyclic scaffolds. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the alkylation of piperazine derivatives with a chloromethyl-functionalized heterocycle, providing a direct parallel for the potential reactions of this compound. nih.gov

Functionalization of the Pyrazinol Ring for Molecular Diversity

The pyrazinol ring, particularly when substituted with halogen atoms, is amenable to a variety of chemical transformations that introduce new functional groups at different positions. These reactions are critical for building libraries of diverse molecules. Key strategies include nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents onto the core pyrazinone structure.

Research has demonstrated that dihalo-substituted pyrazin-2(1H)-ones are versatile intermediates for creating molecular diversity. For instance, in a 3,5-dihalogenated pyrazinone system, the two halogen atoms can be selectively and sequentially replaced. This orthogonal reactivity is fundamental for the controlled synthesis of asymmetrically substituted pyrazinones.

One effective strategy involves the selective nucleophilic aromatic substitution of a chlorine atom at the C3 position with various amines, followed by a palladium-catalyzed Suzuki coupling reaction at the C5 position, which might bear a bromine atom. researchgate.net This sequential approach allows for the introduction of two different points of diversity on the pyrazinone ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazinone ring is electron-deficient, which facilitates nucleophilic attack, especially when activated by electron-withdrawing groups or when bearing a good leaving group like a halogen. The C3 and C5 positions are particularly susceptible to SNAr reactions.

In the case of 5-bromo-3-chloropyrazin-2-one, the more labile chlorine atom at the C3 position can be selectively displaced by a range of amines. This reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), and often accelerated by microwave heating. researchgate.net This method has been successfully applied to introduce various amino substituents, creating a library of 3-amino-5-bromopyrazin-2(1H)-ones. researchgate.netresearchgate.net

Similarly, 3,5-dibromo-1,6-dimethylpyrazin-2(1H)-one has been shown to react with amines, leading to the substitution of one of the bromine atoms. acs.org For example, reaction with 4-fluoroaniline (B128567) yields 5-bromo-3-(4-fluorophenylamino)-1-methylpyrazin-2(1H)-one. acs.org

The table below summarizes representative SNAr reactions on halo-substituted pyrazin-2(1H)-ones.

| Starting Material | Nucleophile | Product | Yield (%) | Ref |

| 5-Bromo-3-chloropyrazin-2-one | Morpholine | 5-Bromo-3-morpholinopyrazin-2(1H)-one | 85 | researchgate.net |

| 5-Bromo-3-chloropyrazin-2-one | Piperidine | 5-Bromo-3-(piperidin-1-yl)pyrazin-2(1H)-one | 91 | researchgate.net |

| 3,5-Dibromo-1-methylpyrazin-2(1H)-one | 4-Fluoroaniline | 5-Bromo-3-(4-fluorophenylamino)-1-methylpyrazin-2(1H)-one | 53 | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions have been successfully applied to functionalize the pyrazinone scaffold, significantly expanding the accessible molecular diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with a halide or triflate, is a widely used method for creating biaryl linkages. On the pyrazinone core, a bromine atom at the C5 position can be effectively coupled with a variety of aryl- and heteroarylboronic acids. researchgate.netresearchgate.net This reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like sodium carbonate. researchgate.net

The sequential combination of SNAr and Suzuki coupling on a 3-chloro-5-bromopyrazin-2-one substrate provides a robust platform for generating diverse 3,5-disubstituted pyrazin-2(1H)-ones. researchgate.net

The following table presents examples of Suzuki-Miyaura coupling reactions on 5-bromo-3-aminopyrazin-2(1H)-ones.

| Starting Material | Boronic Acid | Product | Yield (%) | Ref |

| 5-Bromo-3-morpholinopyrazin-2(1H)-one | 4-Methoxyphenylboronic acid | 3-Morpholino-5-(4-methoxyphenyl)pyrazin-2(1H)-one | 64 | researchgate.net |

| 5-Bromo-3-(piperidin-1-yl)pyrazin-2(1H)-one | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrazin-2(1H)-one | 68 | researchgate.net |

| 5-Bromo-3-morpholinopyrazin-2(1H)-one | 3-Thienylboronic acid | 3-Morpholino-5-(thiophen-3-yl)pyrazin-2(1H)-one | 54 | researchgate.net |

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been adapted for the functionalization of the pyrazinone ring, enabling the introduction of alkynyl substituents.

An innovative approach involves a desulfitative Sonogashira-type cross-coupling. In this reaction, a 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-one is coupled with a terminal alkyne. acs.org This method provides a route to 3-alkynyl-5-chloropyrazin-2(1H)-ones, demonstrating that a thioether can serve as a coupling handle, thus expanding the range of possible starting materials for diversification. acs.org A similar strategy has been employed for the selective monoalkynylation of 2,3-dichloropyrazine. nih.gov

The table below details examples of Sonogashira coupling reactions to functionalize the pyrazine ring.

| Starting Material | Alkyne | Product | Yield (%) | Ref |

| 5-Chloro-1-(4-methoxybenzyl)-3-(phenylsulfanyl)pyrazin-2(1H)-one | Phenylacetylene | 5-Chloro-1-(4-methoxybenzyl)-3-(phenylethynyl)pyrazin-2(1H)-one | 85 | acs.org |

| 5-Chloro-1-(4-methoxybenzyl)-3-(phenylsulfanyl)pyrazin-2(1H)-one | 1-Heptyne | 5-Chloro-3-(hept-1-yn-1-yl)-1-(4-methoxybenzyl)pyrazin-2(1H)-one | 71 | acs.org |

| 2,3-Dichloropyrazine | Phenylacetylene | 2-Chloro-3-(phenylethynyl)pyrazine | 78 | nih.gov |

Spectroscopic and Advanced Analytical Characterization of 3 Chloromethyl Pyrazin 2 Ol and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules. For 3-(Chloromethyl)pyrazin-2-ol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework. Due to the absence of extensive published experimental data for this specific molecule, the following analyses are based on established principles and spectral data from closely related pyrazine (B50134) derivatives.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The pyrazine ring protons, the chloromethyl protons, and the hydroxyl proton will each resonate at characteristic chemical shifts.

The protons on the pyrazine ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their exact chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the chloromethyl group. The coupling between adjacent ring protons would likely result in doublet or multiplet splitting patterns, with typical coupling constants (J) in the range of 2-4 Hz for pyrazine systems.

The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are expected to resonate further downfield than typical alkyl protons due to the deshielding effect of the adjacent chlorine atom and the pyrazine ring. This signal would likely appear as a singlet in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically observed between 5.0 and 10.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine-H | 7.5 - 8.2 | d | 2-4 |

| Pyrazine-H | 7.2 - 7.9 | d | 2-4 |

| -CH₂Cl | 4.6 - 4.9 | s | - |

| -OH | 5.0 - 9.0 | br s | - |

Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The carbon atoms of the pyrazine ring are expected to resonate in the downfield region, typically between 120 and 160 ppm. The carbon atom attached to the hydroxyl group (C-2) would be significantly deshielded and appear at the lower end of this range, while the carbon bearing the chloromethyl group (C-3) would also be downfield. The other two pyrazine ring carbons will have distinct chemical shifts based on their electronic environment.

The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the range of 40-50 ppm, influenced by the electronegative chlorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-OH) | 155 - 165 |

| C-3 (C-CH₂Cl) | 145 - 155 |

| Pyrazine-C | 125 - 135 |

| Pyrazine-C | 120 - 130 |

| -CH₂Cl | 40 - 50 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, this would primarily show the coupling between the adjacent protons on the pyrazine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the signals of the pyrazine ring protons to their attached carbons and the methylene protons of the chloromethyl group to the chloromethyl carbon.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-Cl functional groups.

The O-H stretching vibration of the hydroxyl group will likely appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the pyrazine ring are expected in the 3000-3100 cm⁻¹ region, while the C-H stretching of the chloromethyl group will be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration is anticipated around 1200-1300 cm⁻¹. Finally, a characteristic absorption for the C-Cl stretching vibration of the chloromethyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=N, C=C stretch (Pyrazine ring) | 1400 - 1600 | Medium to Strong |

| C-O stretch | 1200 - 1300 | Strong |

| C-Cl stretch | 600 - 800 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O often give strong signals in IR, non-polar or symmetric bonds tend to be more intense in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazine ring, which may be weak in the IR spectrum. The C-Cl stretch of the chloromethyl group is also expected to be Raman active. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule. The pyrazine ring breathing modes, which are often characteristic and intense in Raman spectra of pyrazine derivatives, would provide a strong diagnostic peak.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. The presence of a chlorine atom is particularly significant, as it imparts a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) that aids in identification libretexts.org.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds researchgate.net. Due to the hydroxyl group, this compound possesses a degree of polarity and may require derivatization to enhance its volatility and thermal stability for GC-MS analysis. Silylation, for example, would convert the -OH group to a less polar trimethylsilyl (B98337) (-OTMS) ether.

Upon electron ionization (EI), the molecule is expected to undergo predictable fragmentation pathways. The molecular ion peak (M⁺) would be observed, accompanied by an M+2 peak due to the ³⁷Cl isotope. Key fragmentation events would likely include the loss of the chloromethyl radical (•CH₂Cl), the chlorine radical (•Cl), and the cleavage of the pyrazine ring. The fragmentation of alkylpyrazines often involves cleavage at the side chain, which supports the expected loss of the chloromethyl group researchgate.net.

Table 1: Predicted GC-MS Fragmentation Data for this compound (Based on established fragmentation principles for pyrazines and halogenated compounds libretexts.orgchemguide.co.uklibretexts.org)

| Fragment Ion | Proposed Structure / Neutral Loss | Predicted m/z |

| [C₅H₅ClN₂O]⁺ | Molecular Ion (M⁺) | 144/146 |

| [C₅H₅N₂O]⁺ | [M-Cl]⁺ | 109 |

| [C₄H₄N₂O]⁺ | [M-CH₂Cl]⁺ | 95 |

| [C₄H₅ClN]⁺ | [M-CO-HCN]⁺ | 88/90 |

| [C₃H₂N]⁺ | Ring Fragmentation | 52 |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is exceptionally suited for the analysis of polar, non-volatile compounds in complex mixtures, as it typically does not require derivatization nih.gov. For this compound, reverse-phase liquid chromatography could be used for separation, followed by detection using a mass spectrometer, often with electrospray ionization (ESI) in positive ion mode.

In an LC-MS/MS experiment, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a series of product ions, providing a structural fingerprint of the molecule. This technique is highly sensitive and selective, making it ideal for identifying the compound in reaction mixtures or biological matrices nist.gov. Expected fragmentation pathways for the [M+H]⁺ ion would involve the neutral loss of HCl or the CH₂Cl group.

Table 2: Predicted LC-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Transition |

| 145/147 | HCl | 109 | 145 → 109 |

| 145/147 | CH₂O | 115/117 | 145 → 115 |

| 145/147 | CO | 117/119 | 145 → 117 |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound nih.gov. This capability allows for the unambiguous identification of this compound by distinguishing its exact mass from other ions with the same nominal mass. For the molecular formula C₅H₅ClN₂O, HRMS can confirm the presence of all constituent atoms in their correct numbers. This technique is invaluable for characterizing new chemical entities and is a standard requirement for the publication of new compounds.

Table 3: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotopes | Calculated Exact Mass |

| C₅H₅³⁵ClN₂O | ¹²C₅¹H₅³⁵Cl¹⁴N₂¹⁶O | 144.01414 |

| C₅H₅³⁷ClN₂O | ¹²C₅¹H₅³⁷Cl¹⁴N₂¹⁶O | 146.01120 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within a molecule. Aromatic N-heterocyclic molecules like pyrazine exhibit characteristic absorption bands corresponding to n→π* and π→π* electronic transitions montana.edu.

For this compound, the pyrazin-2-ol core constitutes the primary chromophore. The spectrum is expected to show two main absorption regions. The intense bands at shorter wavelengths (around 220-300 nm) are typically assigned to π→π* transitions within the conjugated pyrazine ring. A weaker, longer-wavelength band (above 300 nm) is characteristic of the n→π* transition, involving the non-bonding electrons on the nitrogen atoms montana.edunist.gov. The position and intensity of these bands can be influenced by the substituents and the solvent polarity. In polar solvents, n→π* transitions typically undergo a hypsochromic (blue) shift, while π→π* transitions may experience a bathochromic (red) shift.

Table 4: Expected UV-Vis Absorption Data for this compound (Based on data for pyrazine and substituted pyrazinols nist.govresearchgate.net)

| Electronic Transition | Involved Orbitals | Expected λmax Range (nm) | Expected Characteristics |

| π → π | Bonding π to antibonding π | 220 - 280 | High molar absorptivity (ε) |

| π → π | Bonding π to antibonding π | 280 - 320 | Moderate molar absorptivity (ε) |

| n → π | Non-bonding (N lone pair) to antibonding π | 320 - 360 | Low molar absorptivity (ε), sensitive to solvent polarity |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles for this compound, confirming its connectivity and stereochemistry. Analysis of the crystal structure of related pyrazine derivatives reveals that the pyrazine ring is generally planar spast.orgrsc.org.

A successful crystallographic analysis would also reveal details about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. For this compound, the hydroxyl group and the ring nitrogen atoms are capable of participating in hydrogen bonding, which would be a dominant feature in its crystal lattice. Although a specific crystal structure for this compound is not publicly available, expected structural parameters can be inferred from crystallographic data of analogous molecules.

Table 5: Expected Molecular Geometry Parameters for this compound from X-ray Crystallography (Based on published structures of pyrazine analogues spast.orgresearchgate.net)

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-N (ring) | ~1.33 - 1.38 Å |

| Bond Length | C-C (ring) | ~1.38 - 1.42 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-Cl | ~1.78 Å |

| Bond Angle | C-N-C (ring) | ~115° - 120° |

| Bond Angle | N-C-C (ring) | ~120° - 125° |

| Dihedral Angle | Pyrazine Ring | Near 0° (planar) |

Computational Chemistry and Theoretical Studies of 3 Chloromethyl Pyrazin 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal tool for the computational study of pyrazine (B50134) derivatives, offering a balance between accuracy and computational cost. Theoretical studies on molecules with similar functionalities, such as substituted pyrazines and pyrazoles, provide a framework for understanding the properties of 3-(Chloromethyl)pyrazin-2-ol. researchgate.netresearchgate.netchemrxiv.org

Interactive Data Table: Optimized Geometrical Parameters (Theoretical)

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C2-N1 | ~1.34 Å |

| N1-C6 | ~1.33 Å | |

| C6-C5 | ~1.39 Å | |

| C5-C4 | ~1.39 Å | |

| C4-N3 | ~1.33 Å | |

| N3-C2 | ~1.34 Å | |

| C2-O | ~1.36 Å | |

| C3-C(H2Cl) | ~1.51 Å | |

| C-Cl | ~1.78 Å | |

| Bond Angle | N1-C2-N3 | ~120° |

| C2-N3-C4 | ~118° | |

| N3-C4-C5 | ~121° | |

| C4-C5-C6 | ~120° | |

| C5-C6-N1 | ~118° | |

| C6-N1-C2 | ~123° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For pyrazine derivatives, the HOMO is often distributed over the pyrazine ring, reflecting the presence of lone pair electrons on the nitrogen atoms, while the LUMO is also typically delocalized across the ring system. researchgate.netresearchgate.net

Interactive Data Table: Frontier Orbital Energies (Theoretical)

Please note: The following data is hypothetical and based on general trends observed in DFT studies of similar pyrazine-containing molecules.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface illustrates regions of positive and negative electrostatic potential. In pyrazine derivatives, the electronegative nitrogen and oxygen atoms typically create regions of negative potential (red and yellow), indicating sites susceptible to electrophilic attack. Conversely, regions around hydrogen atoms often exhibit positive potential (blue), suggesting locations for nucleophilic attack. The MEP analysis for this compound would likely show significant negative potential near the pyrazine nitrogen atoms and the hydroxyl oxygen, with positive potential around the hydrogens.

DFT calculations can be used to predict various spectroscopic properties, providing a theoretical counterpart to experimental data. researchgate.net Simulated Infrared (IR) and Raman spectra can be calculated by determining the vibrational frequencies of the optimized geometry. These theoretical spectra can aid in the assignment of experimental vibrational bands. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR spectra. mdpi.com Ultraviolet-Visible (UV-Vis) spectra can be simulated using Time-Dependent DFT (TD-DFT) to predict electronic transitions and absorption wavelengths. For instance, the HOMO-LUMO energy gap can be correlated with the main electronic transition observed in the UV-Vis spectrum. mdpi.com

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. dergipark.org.tr These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netdergipark.org.tr High chemical hardness indicates low reactivity, while high softness suggests high reactivity. dergipark.org.tr The electrophilicity index quantifies the ability of a molecule to accept electrons. dergipark.org.tr For pyrazine derivatives, these descriptors are valuable in predicting their behavior in chemical reactions. researchgate.net

Interactive Data Table: Global Reactivity Descriptors (Theoretical)

Please note: The following values are illustrative, calculated from the hypothetical HOMO and LUMO energies listed above, and are representative of what might be expected for a molecule of this type.

| Descriptor | Formula | Theoretical Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Chemical Softness (S) | 1/(2η) | 0.19 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods can also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory but are more computationally demanding. These methods can be used for very accurate calculations on smaller molecules or to benchmark DFT results. researchgate.net

Semi-empirical methods, on the other hand, are less computationally intensive and can be applied to larger molecular systems. Although less accurate than DFT or ab initio methods, they can still provide useful qualitative information about molecular properties and reactivity trends. The choice of computational method ultimately depends on the specific research question and the available computational resources.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the molecular dynamics (MD) simulations of this compound. While MD simulations are a powerful tool for understanding the conformational flexibility and intermolecular interactions of molecules, this particular compound does not appear to have been the subject of such investigations to date.

In general, MD simulations for a molecule like this compound would involve:

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the intramolecular and intermolecular forces of the pyrazine ring, the hydroxyl group, and the chloromethyl substituent.

System Setup: Placing the molecule in a simulation box, typically solvated with a suitable solvent like water, to mimic its behavior in a condensed phase.

Simulation Production: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Trajectory Analysis: Analyzing the resulting trajectory to understand the dominant conformations, dihedral angle distributions, intramolecular hydrogen bonding, and interactions with solvent molecules.

Without specific research on this compound, no data on its conformational preferences or interaction energies can be provided.

Quantitative Structure-Property Relationship (QSPR) Studies

There is no specific Quantitative Structure-Property Relationship (QSPR) research available for this compound in the reviewed literature. QSPR models are developed to predict the physicochemical properties of chemicals based on their molecular structures.

For pyrazine derivatives in general, QSPR studies have been conducted to predict various properties, such as odor thresholds and biological activities. ijournalse.orgijournalse.orgnih.govresearchgate.net These studies typically involve the following steps:

Dataset Compilation: Assembling a dataset of pyrazine derivatives with experimentally determined values for the property of interest.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that correlates the descriptors with the property. nih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSPR study involving this compound would require a dataset of related pyrazine compounds with known experimental data for a specific property. The molecular descriptors for this compound could then be calculated and used within the developed model to predict its properties. However, no such specific study or predictive model for this compound has been published.

Table 1: Hypothetical Molecular Descriptors for QSPR Studies of Pyrazine Derivatives

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Atom Count | Basic molecular properties |

| Topological | Wiener Index, Randić Index | Branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Electronic properties |

This table is illustrative of the types of descriptors used in QSPR studies and does not represent actual calculated values for this compound from a specific study.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies specifically elucidating the reaction mechanisms of this compound were found in the scientific literature. Computational modeling, particularly using methods like Density Functional Theory (DFT), is a valuable tool for investigating reaction pathways, transition states, and activation energies. mdpi.commdpi.commdpi.commdpi.com

A computational study on the reaction mechanisms of this compound could, for example, investigate:

Nucleophilic Substitution: The reactivity of the chloromethyl group towards various nucleophiles. Computational modeling could determine whether the reaction proceeds via an S\N1 or S\N2 mechanism and calculate the corresponding energy barriers.

Tautomerization: The equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one tautomers. DFT calculations could provide the relative energies of the tautomers and the energy barrier for their interconversion.

Electrophilic Aromatic Substitution: The reactivity of the pyrazine ring towards electrophiles and the directing effects of the existing substituents.

Table 2: Potential Computational Methods for Reaction Mechanism Studies

| Method | Information Provided |

| Density Functional Theory (DFT) | Geometries of reactants, products, and transition states; reaction energies and activation barriers. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energies for key points on the potential energy surface. |

| Molecular Dynamics (MD) with reactive force fields | Simulation of reaction dynamics in complex environments. |

This table lists common computational methods and the type of information they can provide in the study of reaction mechanisms. It does not reflect the results of any specific study on this compound.

In the absence of published research, any discussion of the specific reaction mechanisms of this compound would be purely speculative.

Advanced Applications in Chemical Sciences

3-(Chloromethyl)pyrazin-2-ol as a Versatile Building Block

Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of complex chemical structures. this compound fits this description perfectly, offering multiple reaction pathways for chemists to explore. The pyrazine (B50134) ring itself is a π-deficient system, which influences the reactivity of its substituents. The chloromethyl group is a well-known electrophilic site, susceptible to nucleophilic substitution, while the hydroxyl group, in its phenoxide form, can act as a nucleophile or be used in etherification and esterification reactions.

The reactive nature of the chloromethyl group makes this compound an excellent starting material for synthesizing more complex heterocyclic systems. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups, which can then be used in subsequent cyclization reactions to form new rings fused to or substituted on the pyrazine core.

For instance, reaction with amines, thiols, or alcohols can introduce side chains that possess the necessary functionality for intramolecular cyclization. This strategy is a common and powerful method for building polycyclic heterocyclic systems. Pyrazine derivatives are key components in the synthesis of biologically significant compounds and complex natural products. The versatility of this building block enables its potential use in creating a library of novel heterocyclic compounds for various chemical and pharmaceutical research applications.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reactant Type | Intermediate Functional Group | Potential Resulting Heterocycle |

|---|---|---|

| Diamines | -(CH₂)NH-R-NH₂ | Fused Diazepines, Piperazines |

| Amino-thiols | -(CH₂)S-R-NH₂ | Fused Thiazines |

| Amino-alcohols | -(CH₂)O-R-NH₂ | Fused Oxazines |

Pyrazine-containing compounds are gaining significant interest in the field of organic electronics due to the electron-deficient nature of the pyrazine ring, which makes it an excellent electron acceptor. In the design of materials for organic electronics, a common strategy is to create molecules with both electron-donating (donor) and electron-accepting (acceptor) components. This D-A architecture is crucial for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge transport and optical properties.

This compound can serve as a precursor to the acceptor moiety in such D-A systems. The chloromethyl and hydroxyl groups provide convenient handles for synthetic modification, allowing the pyrazine core to be incorporated into larger conjugated systems, such as oligomers or polymers. For example, the chloromethyl group can be used in cross-coupling reactions to link the pyrazine unit to donor moieties, creating advanced materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The nitrogen atoms of the pyrazine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. Pyrazine-based ligands are widely utilized in coordination chemistry to construct a variety of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. These materials have applications in catalysis, gas storage, and molecular magnetism.

This compound has the potential to act as a versatile ligand. It can coordinate to a metal center in a monodentate fashion through one of its ring nitrogens or potentially as a bidentate ligand, involving a ring nitrogen and the oxygen of the hydroxyl group. Furthermore, the chloromethyl group can be functionalized to introduce additional donor atoms, creating multidentate or bridging ligands capable of forming complex polynuclear structures. For instance, substitution of the chloride with a pyridine-containing nucleophile would generate a classic bidentate N,N-chelating ligand framework.

Material Science Applications

The unique electronic characteristics of the pyrazine ring system make its derivatives highly attractive for applications in material science, particularly in the development of functional organic materials.

Optoelectronic materials are those that interact with light, either by absorbing it to create electricity (photovoltaics) or by emitting light when a voltage is applied (electroluminescence). Pyrazine derivatives have been successfully incorporated into materials for organic light-emitting diodes (OLEDs) and solar cells. The electron-accepting nature of the pyrazine ring helps to lower the LUMO energy level of a molecule, which can enhance electron injection and transport in electronic devices.

Table 2: Optoelectronic Properties of Example Pyrazine Derivatives

| Pyrazine Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary Application |

|---|---|---|---|---|

| Di(aryleneethynyl)pyrazines | -6.0 to -6.2 | -2.5 to -2.8 | ~3.5 | OLEDs (Electron Transport) |

| D–A–D type Pyrazinophenazines | -5.2 to -5.4 | -2.9 to -3.1 | ~2.3 | OLEDs (Emitters) |

Note: The values in this table are approximate and represent a range for the general classes of compounds found in the cited literature; they are not specific to derivatives of this compound but illustrate the tuning potential of the pyrazine core.

The functional groups on this compound make it a candidate for use in polymer synthesis. The chloromethyl group is particularly reactive and can be used to synthesize polymers in several ways. For instance, it can be converted into a vinyl group or other polymerizable moiety, allowing it to act as a monomer in addition polymerization.

Alternatively, the chloromethyl group can be used in condensation polymerization or as an initiation site for certain types of controlled radical polymerization. This would result in polymers where the pyrazine-2-ol unit is incorporated into the polymer side chain. Such polymers could exhibit interesting properties derived from the pyrazine core, such as specific electronic characteristics, thermal stability, or the ability to coordinate with metals. The development of pyrazine-based conjugated polymers is an active area of research for creating conductive and electroactive materials.

Role in Chemical Probe Development

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a valuable component in the development of chemical probes. These tools are crucial for understanding and visualizing molecular events within complex biological systems. The unique electronic properties of the pyrazine ring, particularly its electron-deficient nature, make it an excellent core for constructing sophisticated molecular sensors and imaging agents.

Pyrazine derivatives are frequently employed as the central acceptor moiety in Donor-Acceptor-Donor (D-A-D) type fluorescent probes. In this molecular architecture, the pyrazine core is flanked by electron-donating groups. This design facilitates an intramolecular charge transfer (ICT) effect, which is key to the probe's fluorescent properties. For instance, a novel D-A-D probe, (OMeTPA)2-Pyr, was synthesized using a pyrazine core as the acceptor and 4-methoxytriphenylamine (B1588709) as the donor. This particular probe was designed to enhance photostability and imaging brightness by expanding π-conjugation. Such probes demonstrate large Stokes shifts, high photostability, and low cytotoxicity, making them suitable for long-term dynamic monitoring in living cells. The charge-neutral nature of some of these pyrazine-based probes allows them to permeate live cell membranes and label intracellular components, potentially by interacting with membrane integral transport proteins.

Another application is in the specific imaging of cellular organelles, such as lipid droplets (LDs). A fluoro-pyrazine-bridged D-A-D fluorescent probe, T-FP-T, was synthesized for this purpose. This probe exhibits superior brightness and photostability, allowing for reliable long-term imaging of LDs, which are dynamic organelles involved in numerous metabolic processes. Furthermore, pyrazine-based structures have been developed into fluorescent sensors for detecting specific metal ions. For example, a novel 3-(phenylsulfonyl)-pyrazine–pyridone compound was developed as a sensor to detect endogenous labile zinc ions in lung cancer cells. The replacement of a pyridine (B92270) ring with pyrazine in the sensor's structure induced a significant bathochromic (red) shift of approximately 60–70 nm in the emission wavelength, highlighting the profound impact of the pyrazine core on the probe's photophysical properties.

Table 1: Examples of Pyrazine-Based Chemical Probes

| Probe Type | Pyrazine Role | Specific Example | Application |

|---|---|---|---|

| D-A-D Fluorescent Probe | Electron Acceptor | (OMeTPA)2-Pyr | Long-term live cell imaging |

| Organelle-Specific Probe | Electron Acceptor | T-FP-T | Lipid droplet imaging in various cells |

| Ion Sensor | Modulator of Fluorescence | 3-(phenylsulfonyl)-pyrazine–pyridone | Detection of labile zinc ions |

Green Chemistry Initiatives in Pyrazine Synthesis and Application

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign methods for synthesizing pyrazine derivatives. Traditional synthesis routes often suffer from drawbacks such as harsh reaction conditions, the use of toxic heavy-metal catalysts, and the generation of significant waste.

Modern green chemistry approaches focus on atom economy, milder reaction conditions, and the use of less hazardous materials. One such strategy involves the dehydrogenative coupling of 2-amino alcohols catalyzed by complexes of earth-abundant and low-toxicity metals like manganese. Acridine-based manganese pincer complexes have been shown to effectively catalyze the formation of 2,5-substituted pyrazines, with hydrogen gas and water as the only byproducts. This method is highly atom-economical and sustainable. The reactions can be optimized by adjusting temperature and solvent, with solvents like toluene (B28343) and 1,4-dioxane (B91453) proving effective.

Another green initiative is the development of one-pot synthesis protocols. A simple, cost-effective, and environmentally friendly one-pot method has been reported for preparing pyrazine derivatives through the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol. This reaction proceeds at room temperature, catalyzed by a catalytic amount of potassium tert-butoxide, and does not require expensive or toxic catalysts or harsh conditions like bubbling oxygen at high temperatures.

These greener routes stand in contrast to classical methods which often involve vapor phase reactions over granular alumina (B75360) or the use of catalytic systems containing copper-chromium, zinc, or silver. Other traditional methods include the dehydrogenation of piperazines using palladium catalysts or tandem oxidation processes with manganese dioxide (MnO2), which can result in low yields and require high catalyst loading. The move towards ultrasonic-wave-assisted synthesis and the use of aqueous media further underscores the shift to more sustainable practices in the synthesis of pyrazine and its derivatives, offering benefits like shorter reaction times, higher yields, and minimal toxic waste generation.

Table 2: Comparison of Traditional vs. Green Synthesis Methods for Pyrazines

| Feature | Traditional Methods | Green Chemistry Methods |

|---|---|---|

| Catalysts | Copper-chromium, Palladium, MnO2 | Earth-abundant manganese complexes, Potassium tert-butoxide |

| Solvents | Often requires organic solvents, sometimes vapor phase | Aqueous methanol, Toluene, 1,4-dioxane |

| Byproducts | Various, can include metallic waste | Water and hydrogen gas |

| Conditions | High temperatures, refluxing, vapor phase | Room temperature to 150 °C |

| Approach | Multi-step, tandem oxidation | One-pot synthesis, Dehydrogenative coupling |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Chloromethyl)pyrazin-2-ol, and how do reaction conditions influence yield?

- Methodology : A modified reductive cyclization approach, similar to the synthesis of pyrido-pyrazinones, can be adapted. For example, using Na₂S₂O₄ in aqueous HCl under controlled heating (60–80°C) facilitates deoxygenation and cyclization, as demonstrated in the synthesis of 2-(indol-2-yl)-benzimidazoles . Adjust pH to 3–4 post-reaction to precipitate the product.

- Key Parameters : Temperature control (±2°C) and stoichiometric ratios of reducing agents (e.g., Na₂S₂O₄) are critical for minimizing byproducts like quinoxaline derivatives.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify the chloromethyl (–CH₂Cl) group at δ ~4.5–4.8 ppm (¹H) and δ ~45–50 ppm (¹³C). Pyrazine ring protons typically appear at δ 8.0–9.0 ppm .

- IR Spectroscopy : Confirm the hydroxyl (–OH) stretch at ~3200–3400 cm⁻¹ and C–Cl vibration at ~650–750 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ at m/z 161.59 (C₅H₈ClN₃O) .

Advanced Research Questions

Q. How can the chloromethyl group in this compound be functionalized for complex heterocyclic systems?

- Methodology : The chloromethyl group is highly reactive in nucleophilic substitutions. For example:

- Mannich Reactions : React with secondary amines (e.g., diaza-crown ethers) to form N-linked derivatives, as shown in the synthesis of bis-pyrazolylmethyl crown ether analogs .

- Heterocycle Formation : Use phenylhydrazine in dioxane/triethylamine to generate pyrazol-3-ol derivatives, leveraging the Cl substituent’s leaving-group ability .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Case Study : If NMR signals for a derivative conflict with literature, perform:

- DEPT-135/HSQC : Assign quaternary carbons and verify coupling patterns.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridine vs. pyrazine ring fusion) .

- Example : For 5,6-dichloro-substituted benzimidazoles, discrepancies in melting points (214–215°C vs. 254–256°C) arise from halogen position; X-ray analysis confirms regioselectivity .

Q. How does the stability of this compound vary under different storage conditions?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.